Unveiling Cardiogenol C Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Cardiomyogenic Potential
Unveiling Cardiogenol C Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Cardiomyogenic Potential
For Researchers, Scientists, and Drug Development Professionals
Cardiogenol C hydrochloride is a synthetic, cell-permeable diaminopyrimidine compound that has garnered significant interest within the scientific community for its remarkable ability to induce the differentiation of embryonic stem cells (ESCs) into cardiomyocytes.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of Cardiogenol C hydrochloride, with a focus on its mechanism of action and the experimental protocols utilized to elucidate its function.
Core Chemical and Physical Properties
Cardiogenol C hydrochloride is a crystalline solid with well-defined chemical and physical characteristics crucial for its application in research and drug development.[3] Its stability and solubility are key parameters for experimental design.
| Property | Value | Reference(s) |
| Formal Name | 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol hydrochloride | [3] |
| CAS Number | 671225-39-1 (hydrochloride salt), 1049741-55-0 (hydrochloride salt) | [1][3] |
| Molecular Formula | C₁₃H₁₆N₄O₂ • HCl | [3] |
| Formula Weight | 296.8 g/mol | [3] |
| Purity | ≥97% | [2][3] |
| Appearance | Crystalline solid | [2][3] |
| Solubility | DMF: 25 mg/mL, DMSO: 20 mg/mL, Ethanol: 1 mg/mL, PBS (pH 7.2): 10 mg/mL, Water: 100 mM | [1][3] |
| Storage Conditions | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [3] |
| SMILES | COC1=CC=C(NC2=NC(NCCO)=CC=N2)C=C1.Cl | [3] |
| InChI | InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H | [3] |
Structural Elucidation
The chemical structure of Cardiogenol C hydrochloride features a diaminopyrimidine core, which is essential for its biological activity. The structure consists of a 4-methoxyphenylamino group at the 2-position and a 2-hydroxyethylamino group at the 4-position of the pyrimidine ring.
Mechanism of Action: Modulation of the Wnt Signaling Pathway
Cardiogenol C hydrochloride exerts its cardiomyogenic effects by modulating the canonical Wnt/β-catenin signaling pathway.[3] This pathway is known to play a dual role in cardiac development; its activation is necessary for the initial specification of mesoderm, but it must be subsequently inhibited for the differentiation of cardiac progenitor cells into mature cardiomyocytes.[4] Cardiogenol C acts as an inhibitor of the Wnt/β-catenin pathway, thereby promoting the commitment of stem cells to the cardiac lineage.[3]
The proposed mechanism involves the inhibition of β-catenin/Tcf-mediated transcription. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene expression. By inhibiting this process, Cardiogenol C facilitates the expression of key cardiac transcription factors.
Biological Activity and Efficacy
Cardiogenol C hydrochloride is a potent inducer of cardiomyogenesis with an effective concentration (EC₅₀) of approximately 0.1 µM (100 nM) in mouse embryonic stem cells.[1][3][5][6] Treatment of ESCs with 0.25 µM Cardiogenol C results in about 90% of the cells expressing key cardiac muscle-specific transcription factors, including GATA-4, MEF2, and Nkx2.5.[3] This induction of cardiac markers leads to the development of spontaneously beating cardiomyocytes.[1]
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the cardiomyogenic effects of Cardiogenol C hydrochloride.
Cardiomyocyte Differentiation from Embryonic Stem Cells
This protocol describes the general workflow for inducing cardiomyocyte differentiation from mouse ESCs using Cardiogenol C.
Methodology:
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ESC Culture: Mouse ESCs are maintained on gelatin-coated tissue culture plates in a standard ESC medium containing leukemia inhibitory factor (LIF).
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Embryoid Body (EB) Formation: To initiate differentiation, ESCs are dissociated into a single-cell suspension and cultured in hanging drops or in suspension in a non-adherent petri dish to form EBs.
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Cardiogenol C Treatment: After 2-4 days of EB formation, Cardiogenol C hydrochloride is added to the differentiation medium at a final concentration ranging from 0.1 to 1 µM.
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EB Plating and Observation: After 2-3 days of treatment, the EBs are plated onto gelatin-coated plates. The cultures are monitored daily for the appearance of spontaneously contracting areas.
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Analysis: Differentiated cells are analyzed for the expression of cardiac-specific markers such as myosin heavy chain, GATA-4, MEF2, and Nkx2.5 using immunocytochemistry and quantitative real-time PCR (qRT-PCR).
Luciferase Reporter Gene Assay
This assay is used to quantify the effect of Cardiogenol C on the transcriptional activity of specific cardiac gene promoters. A dual-luciferase system is often employed for normalization.[7][8]
Methodology:
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Vector Construction: A luciferase reporter vector is constructed by cloning the promoter region of a cardiac-specific gene (e.g., atrial natriuretic factor - ANF) upstream of the firefly luciferase gene. A second vector containing the Renilla luciferase gene under the control of a constitutive promoter is used as an internal control.
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Transfection: P19 cells or another suitable cell line are co-transfected with the firefly luciferase reporter vector and the Renilla luciferase control vector using a standard transfection reagent.[9]
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Treatment: After transfection, cells are treated with Cardiogenol C hydrochloride (e.g., 1 µM) for a specified period (e.g., 7 days).
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Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.
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Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a luminometer according to the dual-luciferase assay system protocol.
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Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Patch-Clamp Electrophysiology
This technique is used to measure the electrophysiological properties of the differentiated cardiomyocytes, such as the presence of cardiac-like sodium currents.[10][11]
Methodology:
-
Cell Preparation: Cardiomyocytes differentiated using Cardiogenol C are identified (often by their spontaneous beating) and selected for recording.
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Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and a micromanipulator. The recording chamber is perfused with an external solution, and the patch pipette is filled with an internal solution.
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Seal Formation: A high-resistance seal (GΩ seal) is formed between the tip of the glass micropipette and the cell membrane.
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Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the cell's interior.
-
Data Acquisition: Voltage-gated sodium currents are elicited by applying a series of depolarizing voltage steps from a holding potential. The resulting currents are recorded and analyzed.
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Pharmacological Validation: The identity of the sodium currents can be confirmed by their sensitivity to specific blockers like tetrodotoxin (TTX).
Conclusion
Cardiogenol C hydrochloride is a valuable chemical tool for studying cardiac differentiation and development. Its well-defined chemical properties and potent, specific biological activity make it a cornerstone for research aimed at generating cardiomyocytes from pluripotent stem cells. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the mechanisms of cardiomyogenesis and explore the therapeutic potential of small molecule-induced cardiac regeneration. Further studies to fully elucidate the downstream targets of the Wnt signaling modulation by Cardiogenol C will undoubtedly provide deeper insights into the intricate process of heart development.
References
- 1. Small molecules that induce cardiomyogenesis in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Wnt Signaling in Cardiovascular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 8. static.fishersci.eu [static.fishersci.eu]
- 9. allencell.org [allencell.org]
- 10. Patch Clamp Protocol [labome.com]
- 11. docs.axolbio.com [docs.axolbio.com]
